(1,3-dioxoisoindol-2-yl) 2-(1H-indol-3-yl)acetate
Description
(1,3-Dioxoisoindol-2-yl) 2-(1H-indol-3-yl)acetate is a hybrid heterocyclic compound combining a 1,3-dioxoisoindole moiety and an indole-3-ylacetate ester. The 1,3-dioxoisoindole group is a phthalimide derivative known for its electron-withdrawing properties and role in stabilizing molecular interactions. This compound is structurally distinct due to the ester linkage bridging the two heterocyclic systems, which may influence its physicochemical and biological properties .
The 1,3-dioxoisoindole component may be introduced through coupling reactions, as seen in related dioxoisoindole derivatives .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-16(9-11-10-19-15-8-4-3-5-12(11)15)24-20-17(22)13-6-1-2-7-14(13)18(20)23/h1-8,10,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOYWOPMHWLHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145917-81-3 | |
| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-indol-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 2-(1H-indol-3-yl)acetate typically involves the reaction of isoindoline derivatives with indole derivatives. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction between carboxylic acids and amines . This reaction is carried out under mild conditions and yields the desired ester or amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindol-2-yl) 2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery and development due to its unique structural characteristics that enable interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
Recent investigations have suggested potential neuroprotective effects of this compound. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor activity of a series of isoindole derivatives, including (1,3-dioxoisoindol-2-yl) 2-(1H-indol-3-yl)acetate. The results indicated significant inhibition of cancer cell lines, with IC50 values demonstrating potency comparable to established chemotherapeutics .
Case Study: Neuroprotective Mechanism
In another research article focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage and improved cell viability .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences, synthesis routes, and biological activities of (1,3-dioxoisoindol-2-yl) 2-(1H-indol-3-yl)acetate and related compounds:
Physicochemical Properties
- Solubility : Methyl 2-(1H-indol-3-yl)acetate is soluble in DMSO (50 mg/mL) .
- Melting Points : Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate melts at 163–165°C , while similar esters (e.g., ethyl indol-3-yl acetate) are typically liquid at room temperature.
Key Research Findings
Role of Ester Linkages: The acetate bridge in this compound may enhance metabolic stability compared to non-esterified indoles, as seen in related compounds .
Synergistic Heterocycles : Combining 1,3-dioxoisoindole (electron-deficient) with indole (electron-rich) could modulate receptor binding, analogous to COX-2 inhibitors .
Biological Activity
The compound (1,3-dioxoisoindol-2-yl) 2-(1H-indol-3-yl)acetate is a synthetic derivative that combines an isoindole framework with an indole moiety. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The indole core can mimic natural ligands, allowing the compound to bind to various receptors.
- Enzyme Inhibition : The dioxoisoindole structure may inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, suggesting potential antioxidant properties.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Antitumor | Indole derivatives are known for their ability to inhibit cancer cell growth. |
| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
| Anti-inflammatory | Potentially reduces inflammation through modulation of immune responses. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Antitumor Activity : A study demonstrated that derivatives with an indole core significantly inhibited the proliferation of human cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation .
- Antimicrobial Properties : Research indicated that isoindole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The compounds disrupted bacterial cell membranes, leading to cell lysis .
- Neuroprotective Effects : In vitro studies showed that indole-based compounds could protect against neurotoxicity induced by oxidative stress in neuronal cell cultures. This protection was linked to enhanced antioxidant enzyme activity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Simple indole structure | Plant hormone |
| Isoindole derivatives | Isoindole ring | Antitumor, Antimicrobial |
| Indomethacin | Indole core with anti-inflammatory properties | NSAID |
The combination of both isoindole and indole structures in this compound enhances its potential interactions with biological targets compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1,3-dioxoisoindol-2-yl) 2-(1H-indol-3-yl)acetate?
- Methodology : The compound is typically synthesized via acylation of 2-(1H-indol-3-yl)acetic acid with a phthalimide-derived reagent. For example, 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride (a structurally related phthalimide) reacts with indole derivatives under mild conditions (e.g., room temperature, dichloromethane solvent) to form acylated products . Reaction optimization may involve adjusting stoichiometry, solvent polarity, or catalytic bases.
- Key Data : Yield tables from similar indolyl-acylation reactions report efficiencies ranging from 60% to 95%, depending on substituent effects and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR/Raman : Identify carbonyl stretches (1,3-dioxoisoindol moiety at ~1700–1750 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹) .
- NMR : ¹H NMR resolves indole proton signals (δ 7.0–7.5 ppm) and phthalimide aromatic protons (δ 7.6–8.2 ppm). ¹³C NMR confirms ester carbonyl carbons (~165–170 ppm) .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for propyl 2-(1H-indol-3-yl)acetate derivatives (e.g., C–C bond lengths of 1.48–1.52 Å) .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks; the compound’s dust or vapors may irritate mucous membranes .
- Storage : Keep in sealed containers at room temperature, away from oxidizers and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve acylation efficiency?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of indole intermediates, while non-polar solvents (e.g., toluene) may reduce side reactions .
- Catalysis : Tertiary amines (e.g., DMAP) accelerate acylation by deprotonating indole NH groups .
- Temperature Control : Lower temperatures (0–10°C) minimize decomposition of labile indole derivatives, as evidenced by improved yields in analogous syntheses .
Q. How can contradictions in spectroscopic data (e.g., unexpected downfield shifts) be resolved?
- Methodology :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT or Hartree-Fock methods) to identify anomalies caused by solvent effects or tautomerism .
- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbonyl group behavior during acylation, clarifying ambiguous signals .
- Crystallographic Analysis : Resolve ambiguities in molecular conformation, as demonstrated for structurally similar indole esters .
Q. What strategies are effective for studying the compound’s biological activity?
- Methodology :
- In Vitro Assays : Test acylating activity using nucleophile-rich proteins (e.g., albumin) to quantify adduct formation via LC-MS .
- Pathway Analysis : Use siRNA knockdowns or CRISPR-edited cell lines to identify molecular targets (e.g., enzymes with reactive cysteine residues) .
- Dose-Response Studies : Measure IC₅₀ values in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity linked to acyltransferase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
